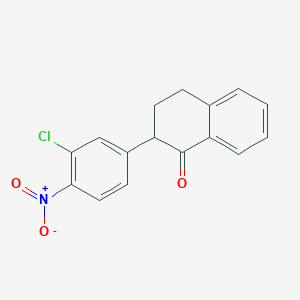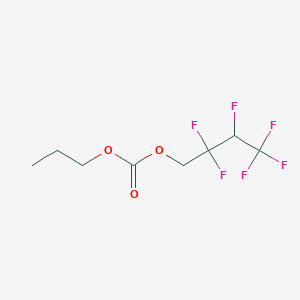
N-ethylethanamine;2-(tritylamino)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethylethanamine;2-(tritylamino)pentanedioic acid is a complex organic compound that combines the properties of both an amine and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;2-(tritylamino)pentanedioic acid typically involves a multi-step process. One common method includes the reaction of N-ethylethanamine with trityl chloride to form the tritylamino derivative. This intermediate is then reacted with pentanedioic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethylethanamine;2-(tritylamino)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The tritylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso compounds, while reduction of the carboxylic acids may produce alcohols.
Aplicaciones Científicas De Investigación
N-ethylethanamine;2-(tritylamino)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-ethylethanamine;2-(tritylamino)pentanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tritylamino group can interact with hydrophobic pockets in proteins, while the carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: Similar in structure but lacks the tritylamino and pentanedioic acid groups.
N,N-Diethylamine: Another related compound with similar amine functionality.
Tritylamine: Contains the tritylamino group but lacks the ethyl and pentanedioic acid components.
Uniqueness
N-ethylethanamine;2-(tritylamino)pentanedioic acid is unique due to its combination of an ethylamine group, a tritylamino group, and a pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties that are not observed in simpler related compounds.
Propiedades
Fórmula molecular |
C32H45N3O4 |
|---|---|
Peso molecular |
535.7 g/mol |
Nombre IUPAC |
N-ethylethanamine;2-(tritylamino)pentanedioic acid |
InChI |
InChI=1S/C24H23NO4.2C4H11N/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2*1-3-5-4-2/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29);2*5H,3-4H2,1-2H3 |
Clave InChI |
CHYMRJRXRHMDPH-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



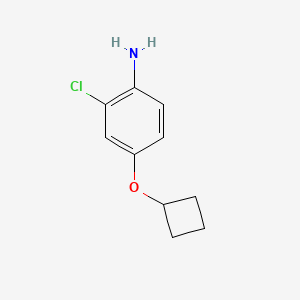

![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
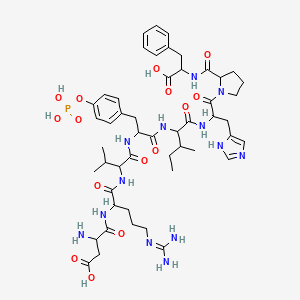
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)

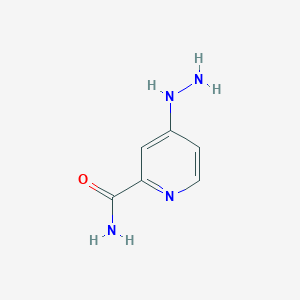
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
